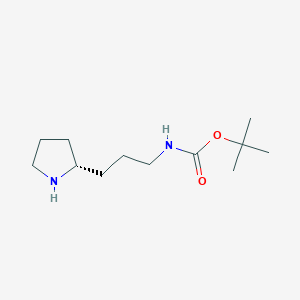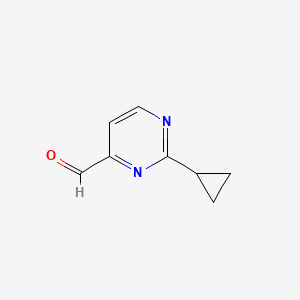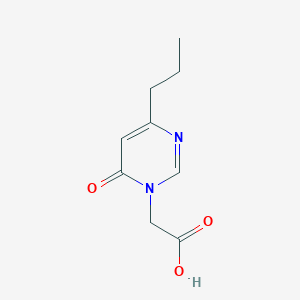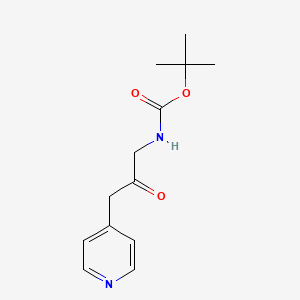
5-(2-Phenylethyl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
Phenethylamines are a group of organic compounds that contain a phenethylamine skeleton, which consists of a phenyl ring bound to an amino (NH2) group through a two-carbon chain . They are found in many organisms and foods, such as chocolate, especially after microbial fermentation .
Synthesis Analysis
The synthesis of phenethylamines can be achieved through various methods. One common method involves the reaction of a suitable substituted benzaldehyde with nitromethane, yielding a β-nitrostyrene, which is then reduced to phenethylamine .Molecular Structure Analysis
Phenethylamines have a phenyl ring bound to an amino (NH2) group through a two-carbon chain . The molecular structure of each phenethylamine derivative and the unique arrangement of bonds and dispersion interactions significantly change the properties of the compound .Chemical Reactions Analysis
Phenethylamines can undergo various chemical reactions, including reactions with chloroformate chemistry, leading to the formation of unique products .Physical And Chemical Properties Analysis
Phenethylamines are usually colorless liquids at room temperature that have a fishy odor, and are soluble in water, ethanol, and ether .Applications De Recherche Scientifique
Synthesis and Dyeing Properties
- A study focused on synthesizing new heterocycles with dyeing properties using compounds closely related to 5-pyrazolones. These synthesized compounds demonstrated potential in dyeing applications and exhibited unique UV–vis measurements, dyeing performance, and fastness tests (Bagdatli & Ocal, 2012).
Structural Analysis and Reactivity Studies
- Pyrazole derivatives, including those similar to 5-(2-Phenylethyl)-1H-pyrazol-3-amine, were analyzed using X-ray diffraction and DFT calculations. This research provided insights into the structural properties and reactivity of these compounds, especially under conditions of reductive cyclization (Szlachcic et al., 2020).
Heterocyclic Ketene Aminal Derivatives Synthesis
- An efficient synthesis method was developed for novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. These compounds are promising for drug discovery, showcasing the potential of 5-pyrazolones in medicinal chemistry (Yu et al., 2013).
Apoptosis Induction and Anti-Infective Properties
- Certain 1H-pyrazole derivatives, closely related to 5-(2-Phenylethyl)-1H-pyrazol-3-amine, have been studied for their potential as apoptosis inducers and anti-infective agents. These compounds showed notable antibacterial and antimalarial activities (Bansal et al., 2020).
Molecular Structure Investigations
- Studies on s-triazine derivatives incorporating pyrazole, including compounds related to 5-(2-Phenylethyl)-1H-pyrazol-3-amine, revealed insights into their molecular structures. These studies used X-ray crystallography and DFT calculations to understand intermolecular interactions and electronic properties (Shawish et al., 2021).
Antiproliferative Activity in Cancer Treatment
- Novel amide derivatives of pyrazole, similar to 5-(2-Phenylethyl)-1H-pyrazol-3-amine, were synthesized and assessed for their antiproliferative activity against human breast cancer cell lines. These compounds showed promise in cancer treatment due to their cytotoxic activities (Panneerselvam et al., 2022).
Safety And Hazards
Phenethylamines can pose a significant threat if misused. They are used in medicine for their therapeutic applications, but they can also be abused as “designer drugs”, leading to drug abuse-related conditions . Safety data sheets provide detailed information on hazards, protective measures, and safety precautions for handling or working with these substances .
Orientations Futures
Propriétés
IUPAC Name |
5-(2-phenylethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFRSAFQLGCWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652904 | |
| Record name | 5-(2-Phenylethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenylethyl)-1H-pyrazol-3-amine | |
CAS RN |
1000895-40-8 | |
| Record name | 5-(2-Phenylethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-phenylethyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-[1,2,3]Trazol-1-yl-phenyl)-methanol](/img/structure/B1415096.png)

![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1415099.png)









